

Application Notes and Protocols for N-(2-aminophenyl)formamide

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Compound of Interest

Compound Name: *N*-(2-aminophenyl)formamide

Cat. No.: B15137973

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-aminophenyl)formamide, also known as 2-aminoformanilide, is a small organic molecule belonging to the o-aminoanilide class of compounds. This structural motif is of significant interest in medicinal chemistry and drug development, particularly in the field of epigenetics. The o-aminoanilide core is a key pharmacophore in a variety of selective inhibitors of Class I histone deacetylases (HDACs). HDACs are a family of enzymes that play a crucial role in the regulation of gene expression through the deacetylation of lysine residues on histones and other proteins. Dysregulation of HDAC activity is implicated in the pathogenesis of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.

These application notes provide a comprehensive overview of the experimental use of **N-(2-aminophenyl)formamide**, with a focus on its potential application as a histone deacetylase (HDAC) inhibitor. Detailed protocols for its synthesis and for in vitro and cell-based assays to evaluate its biological activity are provided.

Chemical Properties

Property	Value	Reference
Molecular Formula	C ₇ H ₈ N ₂ O	--INVALID-LINK--
Molecular Weight	136.15 g/mol	--INVALID-LINK--
IUPAC Name	N-(2-aminophenyl)formamide	--INVALID-LINK--
Synonyms	2-Aminoformanilide, HDAC ligand-1	--INVALID-LINK--
CAS Number	34840-28-3	--INVALID-LINK--

Biological Context and Potential Applications

The primary biological rationale for investigating **N-(2-aminophenyl)formamide** stems from its core structure, which is shared with known Class I HDAC inhibitors. These enzymes (HDAC1, HDAC2, HDAC3, and HDAC8) are critical regulators of chromatin structure and gene transcription. Their inhibition can lead to the hyperacetylation of histones, resulting in a more open chromatin structure and the activation of tumor suppressor genes. Consequently, inhibitors of Class I HDACs are actively being explored as anti-cancer agents.

While specific inhibitory data for **N-(2-aminophenyl)formamide** is not extensively documented in publicly available literature, its derivatives have shown potent HDAC inhibitory activity. This suggests that **N-(2-aminophenyl)formamide** serves as a valuable scaffold and a potential HDAC inhibitor in its own right. The following protocols are designed to enable researchers to synthesize and evaluate its activity.

Experimental Protocols

Protocol 1: Synthesis of N-(2-aminophenyl)formamide

This protocol describes a straightforward and efficient method for the N-formylation of o-phenylenediamine using formic acid.

Materials:

- o-Phenylenediamine

- Formic acid (88-95%)
- Toluene
- Sodium bicarbonate (NaHCO_3), saturated solution
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Dean-Stark apparatus
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a reflux condenser, add o-phenylenediamine (e.g., 10.8 g, 0.1 mol).
- **Addition of Reagents:** Add toluene (100 mL) to the flask, followed by the slow addition of formic acid (e.g., 4.6 mL, 0.12 mol).
- **Reaction:** Heat the mixture to reflux with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap.
- **Monitoring the Reaction:** Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (o-phenylenediamine) is consumed.
- **Work-up:**

- Allow the reaction mixture to cool to room temperature.
- Transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate (2 x 50 mL) to neutralize any excess formic acid.
- Wash the organic layer with brine (1 x 50 mL).
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: The crude **N-(2-aminophenyl)formamide** can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain a pure solid. A yield of up to 95% has been reported for similar N-formylation reactions.

Protocol 2: In Vitro Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)

This protocol provides a general method to assess the inhibitory activity of **N-(2-aminophenyl)formamide** against purified HDAC enzymes.

Materials:

- Purified recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, or HDAC3)
- Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
- Developer solution (e.g., Trypsin in assay buffer with Trichostatin A as a stop reagent)
- **N-(2-aminophenyl)formamide** (dissolved in DMSO)
- Positive control inhibitor (e.g., Trichostatin A or SAHA)
- 96-well black microplates

- Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

- Preparation of Reagents: Prepare serial dilutions of **N-(2-aminophenyl)formamide** and the positive control in assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).
- Enzyme Reaction:
 - To each well of a 96-well plate, add the assay buffer.
 - Add the test compound (**N-(2-aminophenyl)formamide**) or control inhibitor at various concentrations.
 - Add the purified HDAC enzyme to each well (except for the no-enzyme control).
 - Incubate for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to interact with the enzyme.
- Substrate Addition: Add the fluorogenic HDAC substrate to each well to initiate the enzymatic reaction.
- Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
- Stopping the Reaction and Development: Add the developer solution to each well. This will stop the HDAC reaction and cleave the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC).
- Fluorescence Measurement: Incubate at 37°C for a further 15-30 minutes to allow for the development of the fluorescent signal. Measure the fluorescence intensity using a microplate reader.
- Data Analysis:
 - Subtract the background fluorescence (no-enzyme control) from all readings.

- Calculate the percentage of inhibition for each concentration of **N-(2-aminophenyl)formamide** relative to the vehicle control (DMSO).
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 3: Cell-Based HDAC Activity Assay

This protocol describes a method to evaluate the effect of **N-(2-aminophenyl)formamide** on HDAC activity within a cellular context.

Materials:

- Human cancer cell line (e.g., HeLa, HCT116)
- Cell culture medium and supplements (e.g., DMEM, FBS, penicillin-streptomycin)
- **N-(2-aminophenyl)formamide** (dissolved in DMSO)
- Positive control inhibitor (e.g., Trichostatin A)
- Lysis buffer (e.g., RIPA buffer with protease inhibitors)
- Antibodies for Western blotting (e.g., anti-acetylated histone H3, anti-total histone H3, anti-GAPDH)
- SDS-PAGE gels and Western blotting apparatus
- Chemiluminescent substrate

Procedure:

- Cell Culture and Treatment:
 - Plate the cells in a multi-well plate and allow them to adhere overnight.
 - Treat the cells with various concentrations of **N-(2-aminophenyl)formamide** or the positive control for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

- Cell Lysis:
 - Wash the cells with ice-cold PBS.
 - Lyse the cells directly in the wells with lysis buffer.
 - Collect the cell lysates and determine the protein concentration using a standard protein assay (e.g., BCA assay).
- Western Blotting:
 - Separate equal amounts of protein from each sample by SDS-PAGE.
 - Transfer the proteins to a PVDF or nitrocellulose membrane.
 - Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
 - Incubate the membrane with the primary antibody against acetylated histone H3 overnight at 4°C.
 - Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
 - Detect the signal using a chemiluminescent substrate and an imaging system.
- Data Analysis:
 - Quantify the band intensities for acetylated histone H3.
 - Normalize the acetylated histone H3 signal to a loading control (e.g., total histone H3 or GAPDH).
 - Compare the levels of histone acetylation in treated cells to the vehicle control to determine the effect of **N-(2-aminophenyl)formamide** on cellular HDAC activity.

Data Presentation

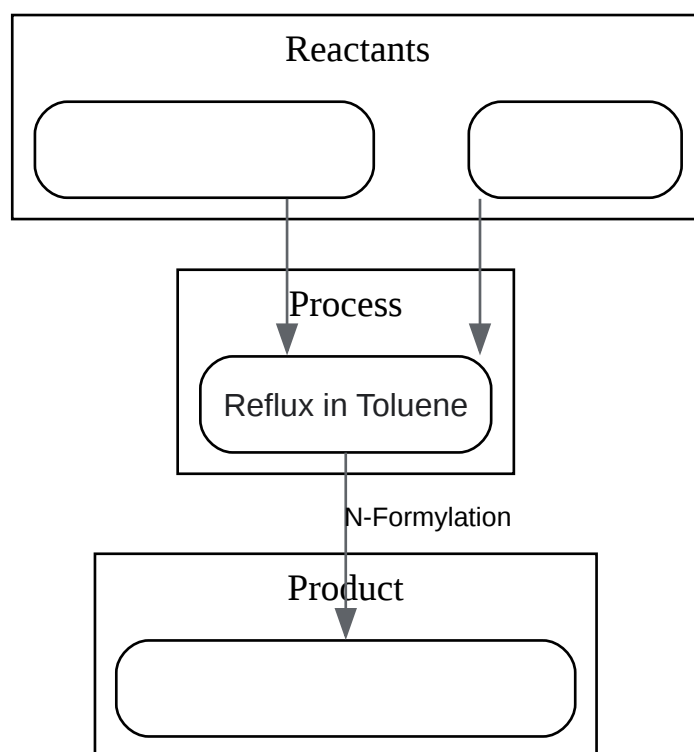
While specific quantitative data for **N-(2-aminophenyl)formamide** is not widely published, the following table presents representative IC₅₀ values for related o-aminoanilide-based HDAC inhibitors to provide a contextual baseline for expected activity.

Compound	HDAC1 IC ₅₀ (nM)	HDAC2 IC ₅₀ (nM)	HDAC3 IC ₅₀ (nM)	Cell Line	Antiproliferative IC ₅₀ (μM)
Derivative A	50	120	>10,000	HCT116	5.2
Derivative B	85	250	>10,000	HeLa	8.9
MS-275 (Entinostat)	200	400	1,700	Various	0.5 - 5

Note: The data in this table is illustrative and based on published values for derivatives of the o-aminoanilide scaffold. Researchers should generate their own data for **N-(2-aminophenyl)formamide** using the protocols provided.

Visualizations

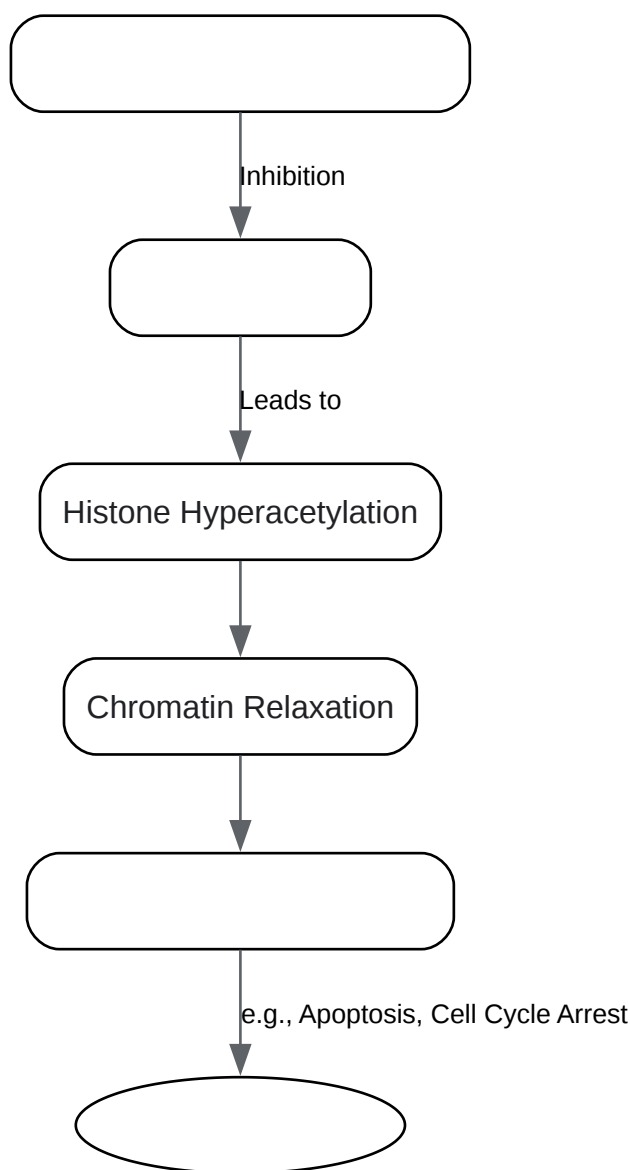
Diagram 1: Synthesis of N-(2-aminophenyl)formamide



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Caption: Synthetic scheme for **N-(2-aminophenyl)formamide**.

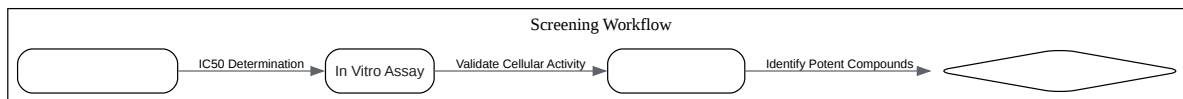
Diagram 2: HDAC Inhibition and its Cellular Consequences



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Caption: Signaling pathway of HDAC inhibition.

Diagram 3: Experimental Workflow for HDAC Inhibitor Screening



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Caption: Workflow for evaluating HDAC inhibitors.

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